

# Application Notes & Protocols: Experimental Design for Thiol-Based Cytoprotective Agents

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

2-

Compound Name: (Carbamimidoylthio)ethanesulfonic  
acid

Cat. No.: B124400

[Get Quote](#)

A Guide for Researchers in Cellular Protection and Drug Development

## Section 1: Scientific Foundation & Mechanism of Action

### Introduction to Thiol-Based Cytoprotection

In the fields of oncology and toxicology, a significant challenge is the narrow therapeutic index of many cytotoxic agents, such as chemotherapy and ionizing radiation. These treatments often cause substantial damage to healthy tissues, leading to dose-limiting toxicities.<sup>[1]</sup>

Cytoprotective agents are compounds designed to selectively protect normal cells from this damage without compromising the therapeutic efficacy against malignant cells.<sup>[2]</sup>

Among the most promising classes of cytoprotectors are organosulfur compounds, particularly aminothiols. This guide focuses on the experimental framework for evaluating these agents, using the well-characterized prodrug Amifostine (WR-2721) and its active metabolite WR-1065 as a primary model system.<sup>[3]</sup> The principles and protocols described herein are broadly applicable to the investigation of related thiol compounds, including **2-(Carbamimidoylthio)ethanesulfonic acid**.

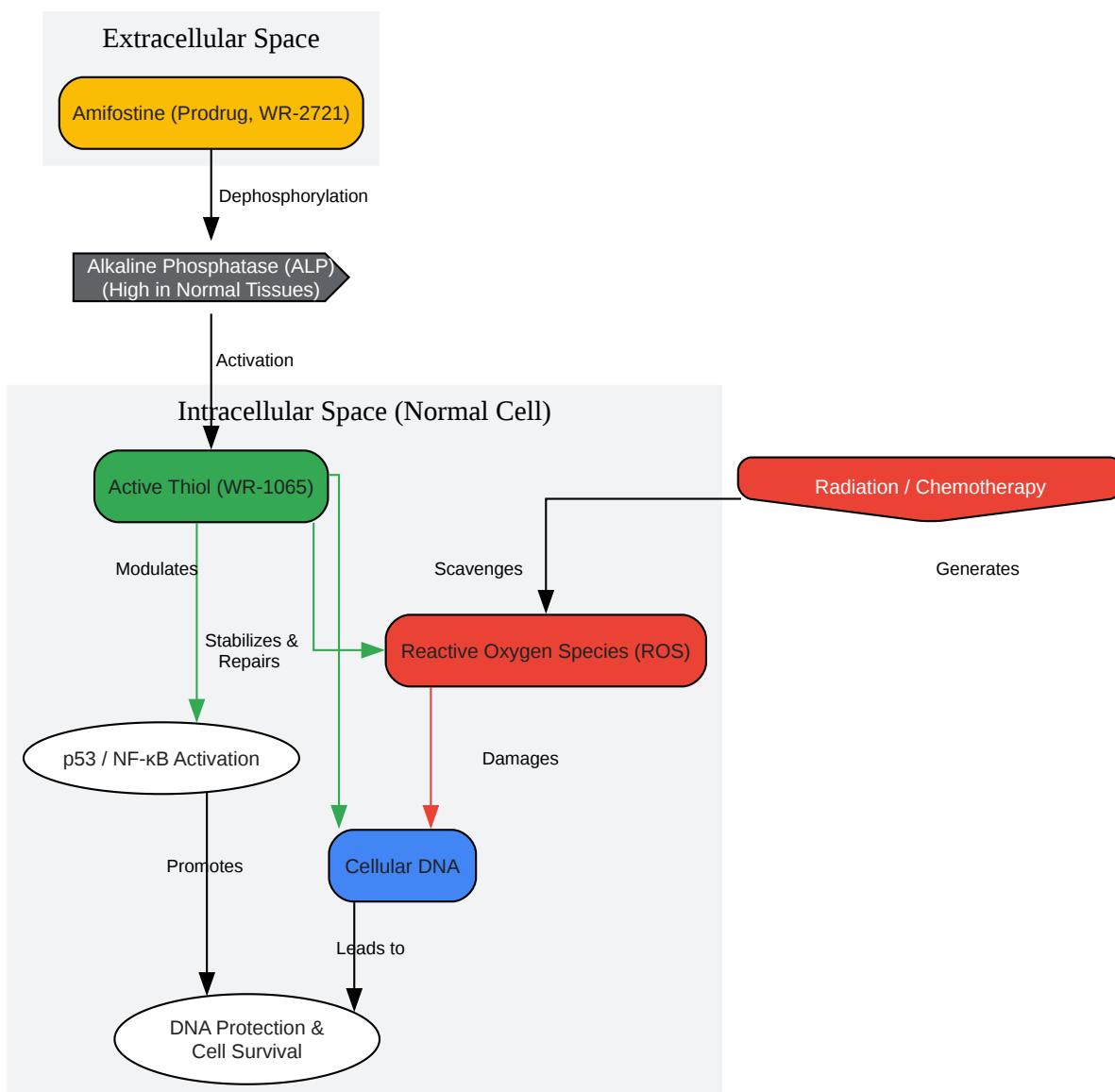
# The Amifostine/WR-1065 Model: A Paradigm of Selective Protection

Amifostine was originally developed by the Walter Reed Army Institute of Research as a radioprotective compound.<sup>[3]</sup> It is an organic thiophosphate prodrug that is inactive upon administration.<sup>[4][5]</sup> Its selective cytoprotective effect is contingent on its metabolic activation, a process that occurs preferentially in healthy tissues.

Mechanism of Activation and Action:

- Enzymatic Activation: Amifostine is dephosphorylated by membrane-bound alkaline phosphatase (ALP) to its active free thiol metabolite, WR-1065.<sup>[6]</sup>
- Selective Uptake: Normal tissues typically exhibit higher ALP activity and a more alkaline pH compared to most tumor environments. This differential activity leads to a higher concentration of the active WR-1065 within healthy cells, forming the basis of its selective protection.<sup>[6]</sup>
- Multifaceted Protection by WR-1065: Once inside the cell, WR-1065 employs several mechanisms to protect against cytotoxic insults:
  - Direct Free Radical Scavenging: As a potent antioxidant, the sulfhydryl (-SH) group of WR-1065 directly neutralizes reactive oxygen species (ROS) generated by radiation and chemotherapy.<sup>[5][6][7]</sup>
  - DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair DNA radicals, bind to DNA to stabilize its structure, and enhance the activity of DNA repair enzymes.<sup>[5][6][8]</sup>
  - Modulation of Cellular Pathways: WR-1065 influences key signaling pathways involved in the cellular stress response. It can activate the p53 tumor suppressor protein and the NF-κB transcription factor, leading to cell cycle arrest and the expression of protective genes.<sup>[7][9][10]</sup>
  - Enzyme Inhibition: It has been shown to affect the activity of enzymes like topoisomerase IIα, which can influence cell cycle progression and protect cells from certain chemotherapeutic agents.<sup>[11]</sup>

The following diagram illustrates the activation and primary protective mechanisms of the Amifostine/WR-1065 system.

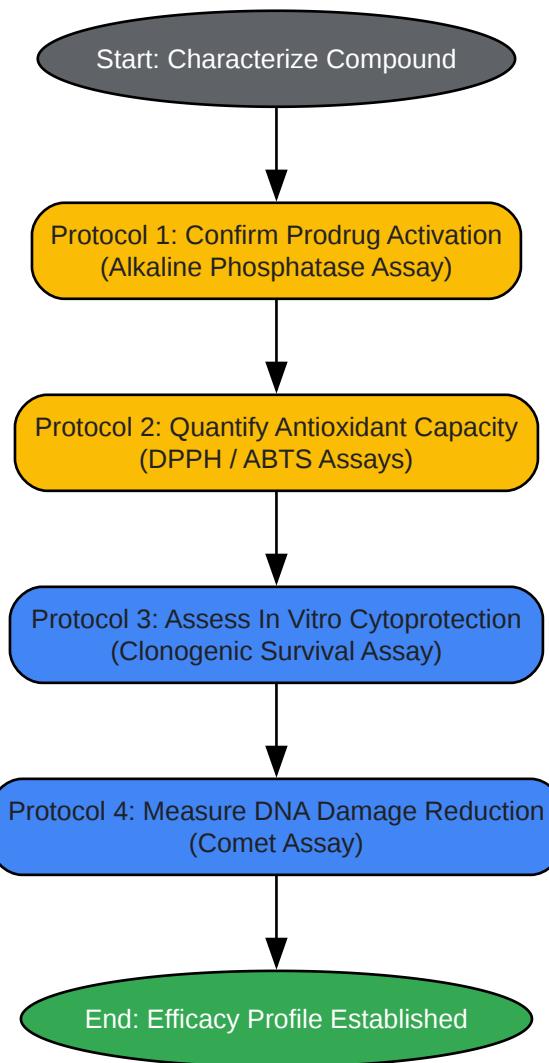


[Click to download full resolution via product page](#)

Caption: Mechanism of Amifostine activation and cytoprotection.

## Section 2: Core Experimental Design & Workflow

A robust evaluation of a potential cytoprotective agent requires a multi-pronged approach to validate its mechanism and quantify its efficacy. The following workflow provides a logical progression from confirming the basic mechanism to assessing functional outcomes.



[Click to download full resolution via product page](#)

Caption: Recommended workflow for evaluating thiol-based cytoprotectors.

This workflow serves as a self-validating system. For a prodrug like Amifostine, demonstrating ALP-dependent activity (Protocol 1) is crucial. Strong antioxidant capacity (Protocol 2) supports

the proposed scavenging mechanism. Ultimately, these biochemical properties must translate into functional cellular protection, as measured by survival (Protocol 3) and reduced DNA damage (Protocol 4).

## Section 3: Detailed Experimental Protocols

### Protocol 1: Alkaline Phosphatase (ALP) Activity Assay (Prodrug Activation)

**Rationale:** This assay validates the first critical step for prodrugs like Amifostine: conversion to the active form by ALP. It can be used to compare ALP activity in different cell lysates (normal vs. tumor) or to confirm that exogenous ALP is required for activation in cell-free or low-ALP systems.[12] This protocol is based on the colorimetric detection of p-nitrophenol (pNP) produced from the substrate p-nitrophenyl phosphate (pNPP).[13][14]

#### Materials:

- Cell or tissue lysate
- ALP Assay Buffer (e.g., 1M Diethanolamine, 0.5 mM MgCl<sub>2</sub>, pH 9.8)
- pNPP Substrate Solution (e.g., 10 mM in Assay Buffer)
- p-Nitrophenol (pNP) Standard Solution (for standard curve)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

#### Procedure:

- **Sample Preparation:** Prepare cell or tissue lysates according to standard methods. Determine the total protein concentration of each lysate (e.g., via BCA assay).
- **Standard Curve:** Prepare a serial dilution of the pNP standard (e.g., 0 to 10 nmol/well) in Assay Buffer.
- **Reaction Setup:**

- Add 20-50  $\mu$ L of lysate (or purified ALP for control) to wells of the 96-well plate. Adjust volume with Assay Buffer.
- Add buffer alone to "blank" wells.
- Add the pNP standards to their respective wells.
- Initiate Reaction: Add 100  $\mu$ L of pNPP Substrate Solution to all wells except the standards.
- Incubation: Incubate the plate at 25-37°C for 10-60 minutes, protected from light. The incubation time should be optimized so that the absorbance values of the samples fall within the linear range of the standard curve.
- Measurement: Measure the absorbance at 405 nm.
- Calculation: Subtract the absorbance of the blank from all readings. Calculate the amount of pNP generated by the samples by comparing their absorbance to the standard curve. ALP activity is typically expressed as U/L or nmol/min/mg of protein.

## Protocol 2: In Vitro Antioxidant Capacity (DPPH Radical Scavenging Assay)

**Rationale:** This assay quantifies the direct free-radical scavenging ability of the active thiol compound, a primary mechanism of cytoprotection.[\[15\]](#) The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color, which is reduced to a pale yellow by an antioxidant.[\[16\]](#)

### Materials:

- Active thiol compound (e.g., WR-1065)
- DPPH solution (e.g., 0.1 mM in methanol)
- Trolox or Ascorbic Acid (for standard curve)
- Methanol
- 96-well microplate

- Microplate reader capable of measuring absorbance at 517 nm

**Procedure:**

- Sample Preparation: Prepare a stock solution of the thiol compound and the standard (e.g., Trolox) in a suitable solvent. Create serial dilutions.
- Reaction Setup:
  - Add 100  $\mu$ L of the DPPH solution to each well.
  - Add 100  $\mu$ L of the sample dilutions, standard dilutions, or solvent (for control) to the wells.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ 
  - $A_{\text{control}}$  is the absorbance of the DPPH solution with solvent.
  - $A_{\text{sample}}$  is the absorbance of the DPPH solution with the test compound.
  - The IC<sub>50</sub> value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting inhibition percentage against compound concentration.

## Protocol 3: Clonogenic Survival Assay (Functional Cytoprotection)

**Rationale:** This is the gold-standard assay for determining a cell's reproductive viability after cytotoxic treatment. It directly measures the ability of a cytoprotective agent to preserve the ability of cells to proliferate and form colonies, providing a functional readout of protection.[\[7\]](#) [\[17\]](#)

**Materials:**

- Mammalian cell line of interest

- Complete cell culture medium
- Cytotoxic agent (e.g., radiation source, chemotherapeutic drug)
- Test compound (e.g., WR-1065)
- 6-well culture plates
- Crystal Violet staining solution (0.5% in methanol)

**Procedure:**

- Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well, depending on expected toxicity) in 6-well plates and allow them to attach overnight.
- Pre-treatment: Incubate cells with various concentrations of the test compound (or vehicle control) for a specified time (e.g., 30 minutes) before applying the cytotoxic agent.[\[17\]](#)
- Cytotoxic Challenge: Expose the cells to increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy) or a chemotherapeutic drug.
- Recovery: After treatment, remove the medium containing the test compound, wash the cells with PBS, and add fresh complete medium.
- Colony Formation: Incubate the plates for 7-14 days, until visible colonies ( $\geq 50$  cells) are formed.
- Staining and Counting:
  - Wash the plates with PBS.
  - Fix the colonies with methanol for 15 minutes.
  - Stain with Crystal Violet solution for 15 minutes.
  - Wash gently with water and air dry.
  - Count the number of colonies in each well.

- Calculation:
  - Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) for the untreated control.
  - Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE).
  - Plot the SF on a logarithmic scale against the cytotoxic dose on a linear scale.

## Protocol 4: Alkaline Comet Assay (DNA Damage Assessment)

**Rationale:** This sensitive technique visualizes and quantifies DNA damage (specifically single- and double-strand breaks) in individual cells.[12] Protected cells will show less DNA fragmentation, resulting in a smaller "comet tail" compared to unprotected cells.

### Materials:

- Isolated cells (e.g., peripheral blood lymphocytes)
- Comet assay slides (pre-coated with agarose)
- Low Melting Point (LMP) Agarose
- Lysis Buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
- Alkaline Electrophoresis Buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
- Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5)
- DNA stain (e.g., SYBR Green, Propidium Iodide)
- Fluorescence microscope with appropriate filters and imaging software

### Procedure:

- Cell Treatment: Expose cells in suspension to the cytotoxic agent with or without pre-treatment with the test compound.
- Embedding: Mix a small number of treated cells (~10,000) with molten LMP agarose and quickly pipette onto a comet assay slide. Allow to solidify on ice.
- Lysis: Immerse the slides in cold Lysis Buffer and incubate at 4°C for at least 1 hour to remove cell membranes and proteins, leaving behind the nucleoid.
- DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold Alkaline Electrophoresis Buffer for 20-40 minutes to allow the DNA to unwind.
- Electrophoresis: Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes. Damaged, fragmented DNA will migrate out of the nucleoid, forming the comet tail.
- Neutralization and Staining: Gently wash the slides with Neutralization Buffer, then stain with a fluorescent DNA dye.
- Visualization and Analysis:
  - Image the comets using a fluorescence microscope.
  - Use specialized software to quantify the extent of DNA damage. Common metrics include % Tail DNA and Tail Moment.

## Section 4: Data Interpretation & Quantitative Analysis

Table 1: Key Metrics for Evaluating Cytoprotective Efficacy

Parameter	Assay	Calculation	Interpretation
IC <sub>50</sub>	DPPH / Antioxidant Assays	Concentration of compound that causes 50% inhibition of the signal.	A lower IC <sub>50</sub> value indicates higher antioxidant potency.
Surviving Fraction (SF)	Clonogenic Assay	(Colonies counted) / (Cells seeded x Plating Efficiency)	The fraction of cells retaining their reproductive integrity after treatment.
Dose Modifying Factor (DMF)	Clonogenic Assay	(Dose of toxin for a given SF with protector) / (Dose of toxin for the same SF without protector)	A DMF > 1 indicates a protective effect. A DMF of 1.5 means 50% more radiation is needed to achieve the same level of cell kill when the protector is present.[12][18]
% Tail DNA	Comet Assay	(Tail DNA Intensity / Total DNA Intensity) x 100	Represents the proportion of fragmented DNA. A lower % Tail DNA in treated groups indicates protection from DNA damage.

## Example Data Summary (Hypothetical)

Compound Concentration	Cytotoxic Agent	Surviving Fraction (at 4 Gy)	DMF (at SF=0.1)	% Tail DNA (at 4 Gy)
Vehicle Control	Radiation	0.10	1.0 (Reference)	45%
40 µM WR-1065	Radiation	0.25	1.4	22%
4 mM WR-1065	Radiation	0.55	1.8	10%

## Section 5: Safety & Handling of Thiol Compounds

Researchers must handle all chemicals with care. While **2-(Carbamimidoylthio)ethanesulfonic acid** itself has limited specific hazard data, general

precautions for related thiol and sulfonic acid compounds should be followed.[\[19\]](#)

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[20\]](#)[\[21\]](#)[\[22\]](#)
- Handling: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[\[21\]](#)[\[23\]](#) Avoid contact with skin, eyes, and clothing.[\[20\]](#)
- Storage: Store compounds in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[\[21\]](#)[\[24\]](#)
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[\[20\]](#)
- First Aid:
  - Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[\[22\]](#)
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[\[24\]](#)
  - Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[\[24\]](#)

- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[22]

Always consult the specific Safety Data Sheet (SDS) for the compound you are using before beginning any experiment.

## Section 6: References

- Grgic, M. et al. (2000). Amifostine: mechanisms of action underlying cytoprotection and chemoprevention. *Drug Metabolism and Drug Interactions*, 16(4), 237-79. --INVALID-LINK--
- Al-Benna, S. et al. (2023). The mechanism of action of amifostine, a radioprotective agent. ResearchGate. --INVALID-LINK--
- Büntzel, J. et al. (2016). Prevention of Toxicities by Cytoprotection: The Role of Amifostine in the Supportive Care of Cancer for Patients with Head and Neck Cancer. Clinigen. --INVALID-LINK--
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2141, Amifostine. PubChem. --INVALID-LINK--
- Patsnap Synapse (2024). What is the mechanism of Amifostine?. Patsnap. --INVALID-LINK--
- Gogna, R. et al. (2012). The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase. *Radiation Research*, 178(5), 450-9. --INVALID-LINK--
- BenchChem (2025). A Comparative Guide to the Antioxidant Properties of Thiol Compounds. BenchChem. --INVALID-LINK--
- Abcam (n.d.). Alkaline Phosphatase Assay Kit (Colorimetric) / pNPP assay (ab83369). Abcam. --INVALID-LINK--
- RayBiotech (n.d.). Alkaline Phosphatase (ALP) Activity Assay Kit (Colorimetric). RayBiotech. --INVALID-LINK--
- MedChemExpress (n.d.). Amifostine thiol (WR-1065). MedChemExpress. --INVALID-LINK--

- Sigma-Aldrich (n.d.). Alkaline Phosphatase Assay Kit. Sigma-Aldrich. --INVALID-LINK--
- Thermo Fisher Scientific (n.d.). Alkaline Phosphatase (ALP) Activity Assay Kit. Thermo Fisher Scientific. --INVALID-LINK--
- ScienCell Research Laboratories (n.d.). Alkaline Phosphatase Activity Assay (ALP). ScienCell. --INVALID-LINK--
- Lee, Y. et al. (2023). WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal. *Frontiers in Oncology*, 13, 1199343. --INVALID-LINK--
- Culy, C. R. & Spencer, C. M. (2001). A risk-benefit assessment of amifostine in cytoprotection. *Drug Safety*, 24(5), 389-411. --INVALID-LINK--
- Murley, J. S. et al. (1997). WR-1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase II alpha leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells. *Cell Proliferation*, 30(6-7), 283-94. --INVALID-LINK--
- Fomenko, A. et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. *Molecules*, 29(10), 2322. --INVALID-LINK--
- Ciubotaru, A. D. et al. (2023). INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL-CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. *Romanian Journal of Oral Rehabilitation*, 15(4), 417-422. --INVALID-LINK--
- Ciubotaru, A. D. et al. (2024). investigation of the antioxidant capacity of thiol-containing compounds using the photochemiluminescence technique. *ResearchGate*. --INVALID-LINK--
- Niki, E. et al. (2012). Reactivity toward oxygen radicals and antioxidant action of thiol compounds. *BioFactors*, 38(4), 257-63. --INVALID-LINK--
- Dziegielewski, J. et al. (2008). WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability. *Free Radical Biology and Medicine*, 45(12), 1674-1681. --INVALID-LINK--

- Singh, V. K. & Seed, T. M. (2019). The efficacy and safety of amifostine for the acute radiation syndrome. *Expert Opinion on Drug Safety*, 18(10), 905-917. --INVALID-LINK--
- Sigma-Aldrich (2025). Safety Data Sheet for 2-Mercaptoethylamine hydrochloride. Sigma-Aldrich. --INVALID-LINK--
- Fisher Scientific (2011). Safety Data Sheet for 1,2-Ethanedithiol. Fisher Scientific. --INVALID-LINK--
- Müller, A. et al. (2004). Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay. *Strahlentherapie und Onkologie*, 180(8), 505-11. --INVALID-LINK--
- Mabro, M. et al. (1999). Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome. *Drugs*, 57(1), 1-15. --INVALID-LINK--
- Fisher Scientific (2025). Safety Data Sheet for Ethanesulfonic acid. Fisher Scientific. --INVALID-LINK--
- Vladimirov, V. G. et al. (1971). [Some principles of evaluating the effectiveness of radioprotective agents in humans]. *Meditinskaia Radiologiiia*, 16(9), 54-60. --INVALID-LINK--
- Singh, P. K. et al. (2018). Appraisal of biochemical classes of radioprotectors: evidence, current status and guidelines for future development. *Journal of Biochemical Technology*, 9(1), 13-26. --INVALID-LINK--
- Diversey (2019). Safety Data Sheet. Diversey SDS. --INVALID-LINK--
- Azytus Material Sciences (n.d.). Safety Data Sheet for Ethanesulfonic acid. Azytus. --INVALID-LINK--
- Wang, H. et al. (2023). Time lines for the development of radioprotectors. *ResearchGate*. --INVALID-LINK--
- Lawrence, Y. R. et al. (2010). Radioprotectors and Mitigators of Radiation-Induced Normal Tissue Injury. *Seminars in Radiation Oncology*, 20(4), 262-269. --INVALID-LINK--

- Landauer, M. R. (2007). Characteristics of radioprotective prophylactic agents currently under test. ResearchGate. --INVALID-LINK--
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 117698, 2-(Carbamimidoylsulfanyl)ethanesulfonic acid. PubChem. --INVALID-LINK--

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A risk-benefit assessment of amifostine in cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WR-1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase II alpha leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. raybiotech.com [raybiotech.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. benchchem.com [benchchem.com]
- 16. Reactivity toward oxygen radicals and antioxidant action of thiol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Appraisal of biochemical classes of radioprotectors: evidence, current status and guidelines for future development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-(Carbamimidoylsulfanyl)ethanesulfonic acid | C3H8N2O3S2 | CID 117698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. fishersci.com [fishersci.com]
- 22. azytus.com [azytus.com]
- 23. sds.diversey.com [sds.diversey.com]
- 24. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Experimental Design for Thiol-Based Cytoprotective Agents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124400#experimental-design-for-using-2-carbamimidoylthio-ethanesulfonic-acid>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)